molecular formula C12H24N2O B15490885 N,N,1-triethylpiperidine-4-carboxamide CAS No. 6339-82-8

N,N,1-triethylpiperidine-4-carboxamide

Cat. No.: B15490885
CAS No.: 6339-82-8
M. Wt: 212.33 g/mol
InChI Key: HIUHBANTXPXXBS-UHFFFAOYSA-N
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Description

N,N,1-Triethylpiperidine-4-carboxamide is a chemical building block based on the piperidine-4-carboxamide scaffold, which is recognized in medicinal chemistry for its relevance in developing novel therapeutic agents. This compound is offered for research purposes to support the exploration of new bioactive molecules. The piperidine-4-carboxamide (P4C) structure is a key component in several active research areas. One significant application is in the development of new antibacterial agents. Compounds featuring this scaffold have been identified as potent inhibitors of Mycobacterium abscessus , a difficult-to-treat pathogen. These P4C-based inhibitors function by targeting bacterial DNA gyrase, exhibiting a mechanism similar to a class of drugs known as Novel Bacterial Topoisomerase Inhibitors (NBTIs) . This mechanism is distinct from fluoroquinolone antibiotics, which may help in addressing drug-resistant bacterial strains. Concurrently, the piperidine carboxamide structure has been identified as a promising scaffold in antimalarial drug discovery. Phenotypic screening efforts have discovered that derivatives of this core structure demonstrate potent activity against Plasmodium falciparum malaria parasites. Research indicates these compounds target the Pfβ5 active site of the malarial proteasome, a multi-subunit complex essential for parasite survival, while showing selectivity over human proteasome isoforms . This species selectivity is a valuable property for developing treatments with fewer side effects. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the latest scientific literature for the most current findings on this chemical class.

Properties

CAS No.

6339-82-8

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N,N,1-triethylpiperidine-4-carboxamide

InChI

InChI=1S/C12H24N2O/c1-4-13-9-7-11(8-10-13)12(15)14(5-2)6-3/h11H,4-10H2,1-3H3

InChI Key

HIUHBANTXPXXBS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C(=O)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N,N,1-Triethylpiperidine-4-carboxamide N-1: Ethyl; Carboxamide N: Diethyl C₁₃H₂₄N₂O 224.34 High lipophilicity; potential CNS activity
N,N-Diethyl-4-piperidinecarboxamide Carboxamide N: Diethyl; Piperidine N: H C₁₀H₂₀N₂O 184.28 Intermediate in drug synthesis
1-[2-(3-Methoxyphenyl)ethyl]-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Piperidine N: 2-(3-Methoxyphenyl)ethyl; Carboxamide: Fluorophenyl substituent C₂₈H₃₆FN₂O₂ 463.60 T-type Ca²⁺ channel blocker; antihypertensive
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine ring; N-4: Ethyl; Carboxamide: 4-Chlorophenyl C₁₃H₁₇ClN₃O 278.75 Intermediate in organic synthesis
AZD5363 Piperidine-4-carboxamide with pyrrolopyrimidine and chlorophenyl groups C₂₃H₂₈ClN₇O₂ 502.97 Akt kinase inhibitor; anticancer agent
Key Observations :
  • However, excessive alkylation may reduce aqueous solubility, a trade-off observed in AZD5363, which requires structural optimization for oral bioavailability .
  • Pharmacological Activity : Bulky aromatic substituents, as seen in the fluorophenyl derivative (), enhance target specificity (e.g., T-type Ca²⁺ channels), whereas simpler alkyl groups (e.g., ethyl) may prioritize metabolic stability .
  • Metabolism : N-Demethylation is a common metabolic pathway for carboxamides (). The triethyl variant’s tertiary structure may resist demethylation, prolonging its half-life compared to primary/secondary amines .

Therapeutic Potential and Limitations

  • Antihypertensive Agents : The fluorophenyl derivative () demonstrates efficacy in reducing blood pressure without reflex tachycardia, a limitation of L-type Ca²⁺ blockers. The triethyl compound’s simpler structure may lack this specificity but could serve as a lead for further optimization .
  • Anticancer Applications : AZD5363’s success highlights the importance of combining carboxamide moieties with heteroaromatic systems for kinase inhibition. The triethyl variant’s lack of aromatic groups may limit similar applications unless modified .

Q & A

Q. What are the standard synthetic routes for preparing N,N,1-triethylpiperidine-4-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. A common approach includes:

  • Step 1: Alkylation of the piperidine nitrogen using ethyl halides or other alkylating agents under basic conditions (e.g., K₂CO₃ or NaH) to introduce triethyl groups .
  • Step 2: Carboxamide formation via coupling reactions. For example, activating the carboxylic acid precursor (e.g., piperidine-4-carboxylic acid) with reagents like EDCI/HOBt or DCC, followed by reaction with an amine .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product.
    Key reagents include coupling agents (EDCI, DCC), bases (diisopropylethylamine), and solvents (DCM, DMF). Reaction temperatures often range from 0°C to reflux, depending on the step .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions and carboxamide formation. Distinct signals for ethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for CH₂) and piperidine protons (δ ~1.5–2.5 ppm) are diagnostic .
  • IR Spectroscopy: Confirms the presence of amide C=O stretches (~1640–1680 cm⁻¹) .
  • X-Ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures. Challenges include handling twinned data or low-resolution diffraction, which require iterative refinement and validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperidine carboxamide derivatives?

Contradictions often arise from disordered solvent molecules, twinning, or non-crystallographic symmetry. Strategies include:

  • Data Reprocessing: Using SHELXL to refine models with restraints for disordered regions .
  • Validation Tools: Cross-checking with programs like PLATON or checkCIF to identify geometry mismatches .
  • Alternative Methods: Employing synchrotron radiation for high-resolution data or cryocooling to reduce thermal motion artifacts .

Q. What strategies optimize reaction yields in multi-step syntheses of piperidine carboxamides?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while THF or EtOAc improves alkylation steps .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can accelerate specific steps .
  • In-Situ Monitoring: TLC or LC-MS tracking identifies side products early, enabling mid-reaction adjustments .

Q. How do structural modifications to the piperidine ring impact biological activity?

  • Substituent Effects: Adding ethyl groups to the piperidine nitrogen (as in N,N,1-triethyl) increases lipophilicity, potentially enhancing blood-brain barrier penetration. Conversely, hydroxyl or chlorinated substituents alter hydrogen-bonding capacity .
  • Bioactivity Studies: Comparative assays (e.g., enzyme inhibition or receptor binding) between derivatives like N,N,1-triethyl and N-isopropyl analogs reveal substituent-dependent potency shifts. For example, bulkier groups may sterically hinder target interactions .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound interactions with biological targets?

  • Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding poses to receptors .
  • MD Simulations: GROMACS or AMBER to assess stability of ligand-target complexes over time .
  • QSAR Models: Utilize datasets from PubChem or ChEMBL to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. How should researchers address discrepancies in biological assay data across studies?

  • Standardization: Adopt consistent assay protocols (e.g., IC₅₀ measurement via fluorescence vs. radiometric methods) .
  • Control Experiments: Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
  • Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem BioAssay) to identify outliers or trends .

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